molecular formula C12H23NO2 B13366553 (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol

(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol

Cat. No.: B13366553
M. Wt: 213.32 g/mol
InChI Key: YRSZSOYQHBRMEW-QQFIATSDSA-N
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Description

(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexanol core with a morpholino substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,6-dimethylmorpholine.

    Reaction Conditions: The reaction may involve catalytic hydrogenation or other reduction methods to introduce the hydroxyl group at the desired position.

    Chirality Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Catalyst Selection: Choosing efficient and cost-effective catalysts.

    Reaction Optimization: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohols.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand or enzyme inhibitor.

    Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.

    Industry: Utilization in the production of fine chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol exerts its effects would involve:

    Molecular Targets: Binding to specific proteins or receptors.

    Pathways Involved: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Cyclohexanol Derivatives: Other compounds with similar cyclohexanol cores but different substituents.

    Morpholino Compounds: Compounds with the morpholino group attached to different cores.

Uniqueness

(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclohexanol and morpholino groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(1S,2S)-2-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H23NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h9-12,14H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1

InChI Key

YRSZSOYQHBRMEW-QQFIATSDSA-N

Isomeric SMILES

CC1CN(CC(O1)C)[C@H]2CCCC[C@@H]2O

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCC2O

Origin of Product

United States

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